2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
CAS No.: 26090-29-9
Cat. No.: VC20761748
Molecular Formula: C28H40N2O4
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26090-29-9 |
---|---|
Molecular Formula | C28H40N2O4 |
Molecular Weight | 468.6 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31) |
Standard InChI Key | QOTIDDHANGFPGH-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC |
Canonical SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC |
Overview of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is an organic compound characterized by the molecular formula C28H40N2O4 and a molecular weight of approximately 468.63 g/mol. This compound is notable for its complex structure, which includes a diethylamino group and an octyloxybenzamide moiety. It has gained attention in various fields, including medicinal chemistry and organic synthesis.
Synthetic Routes
The synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate typically involves a two-step process:
-
Formation of Intermediate: The reaction of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride results in the formation of 4-(2-(octyloxy)benzamido)benzoic acid.
-
Final Product Formation: This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production
In an industrial setting, the production follows similar synthetic routes but is scaled up in large reactors. Precise control over temperature, pressure, and pH is maintained to ensure high yield and purity.
Types of Reactions
The compound can undergo various chemical reactions, including:
-
Oxidation: Leading to the formation of corresponding N-oxides.
-
Reduction: Converting the amide group to an amine.
-
Substitution: Particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Mild conditions |
Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |
Substitution | Sodium azide (NaN3) | Mild conditions |
Major Products Formed
-
Oxidation: N-oxides
-
Reduction: Corresponding amines
-
Substitution: Substituted derivatives at the diethylaminoethyl group
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus cereus | 14 |
Anticancer Activity
In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer).
-
Case Study: HeLa Cell Line
-
IC50 Value: 25 µM
-
Mechanism: Induction of apoptosis through activation of caspase pathways.
-
Enzyme Inhibition
The compound shows promising activity as an enzyme inhibitor, particularly against alkaline phosphatase and acetylcholinesterase.
Enzyme | Inhibition Percentage (%) |
---|---|
Alkaline Phosphatase | 67 |
Acetylcholinesterase | 45 |
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the application context.
Similar Compounds
-
2-(Diethylamino)ethyl 4-(2-(hexyloxy)benzamido)benzoate
-
2-(Diethylamino)ethyl 4-(2-(decyloxy)benzamido)benzoate
-
2-(Diethylamino)ethyl 4-(2-(dodecyloxy)benzamido)benzoate
Uniqueness
This compound is distinguished by its specific octyloxy substitution, which imparts unique physicochemical properties and biological activities, making it particularly valuable in applications requiring these characteristics.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume